molecular formula C15H7Cl3N2O3S B4135277 3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide

3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide

Cat. No. B4135277
M. Wt: 401.6 g/mol
InChI Key: XCJRQBVTNBMGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide, also known as DCNCB, is a chemical compound with potential applications in scientific research. It is a benzothiophene derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it has been shown to modulate the activity of the GABA-A receptor, TRPV1 receptor, and P2X7 receptor. 3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide has been shown to enhance the activity of the GABA-A receptor, which leads to increased inhibition of neuronal activity. It has also been shown to inhibit the activity of the TRPV1 receptor, which leads to decreased pain sensation and inflammation. Finally, 3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of the P2X7 receptor, which leads to decreased immune responses and inflammation.
Biochemical and Physiological Effects
3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide enhances the activity of the GABA-A receptor, which leads to increased inhibition of neuronal activity. In animal studies, 3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide has been shown to have anxiolytic effects, which suggests that it may have potential as a treatment for anxiety disorders. Additionally, 3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide has been shown to have analgesic effects in animal models of pain, which suggests that it may have potential as a treatment for pain disorders. Finally, 3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammation, which suggests that it may have potential as a treatment for inflammatory disorders.

Advantages and Limitations for Lab Experiments

3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been synthesized using various methods with high yields and purity, which makes it readily available for research. Additionally, 3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide has been shown to have potential as a modulator of the GABA-A receptor, TRPV1 receptor, and P2X7 receptor, which makes it a valuable tool for studying these receptors. However, one limitation is that the mechanism of action of 3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide has not been extensively studied in humans, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide. One direction is to further elucidate its mechanism of action, particularly with regard to its effects on the GABA-A receptor, TRPV1 receptor, and P2X7 receptor. Additionally, further studies are needed to determine the potential therapeutic applications of 3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide in humans, particularly with regard to anxiety, pain, and inflammation. Finally, future research could focus on developing derivatives of 3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide with improved potency and selectivity for its target receptors.

Scientific Research Applications

3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its potential as a modulator of the GABA-A receptor, which is a target for many drugs used in the treatment of anxiety and other neurological disorders. 3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide has also been studied for its potential as a modulator of the TRPV1 receptor, which is involved in pain sensation and inflammation. Additionally, 3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide has been studied for its potential as a modulator of the P2X7 receptor, which is involved in immune responses and inflammation.

properties

IUPAC Name

3,6-dichloro-N-(2-chloro-4-nitrophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl3N2O3S/c16-7-1-3-9-12(5-7)24-14(13(9)18)15(21)19-11-4-2-8(20(22)23)6-10(11)17/h1-6H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJRQBVTNBMGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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